molecular formula C13H15N3OS B2911664 2-(Methylsulfanyl)-4-morpholinoquinazoline CAS No. 207127-53-5

2-(Methylsulfanyl)-4-morpholinoquinazoline

Katalognummer: B2911664
CAS-Nummer: 207127-53-5
Molekulargewicht: 261.34
InChI-Schlüssel: RCRGZDVYSFJDIW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Methylsulfanyl)-4-morpholinoquinazoline, commonly known as PD153035, is a small molecule inhibitor that selectively targets the epidermal growth factor receptor (EGFR) tyrosine kinase activity. The EGFR is a transmembrane receptor that plays a crucial role in regulating cellular proliferation, differentiation, and survival. The overexpression or mutation of EGFR has been implicated in various types of cancer, including non-small cell lung cancer, breast cancer, and head and neck cancer. PD153035 has been extensively studied for its potential as a therapeutic agent in cancer treatment.

Wirkmechanismus

PD153035 binds to the ATP-binding site of 2-(Methylsulfanyl)-4-morpholinoquinazoline, preventing the receptor from phosphorylating downstream signaling molecules. This inhibition of this compound tyrosine kinase activity leads to the inhibition of cell proliferation and survival. PD153035 has been shown to have a higher affinity for the this compound tyrosine kinase domain than other this compound inhibitors, such as gefitinib and erlotinib.
Biochemical and Physiological Effects
PD153035 has been shown to induce apoptosis, or programmed cell death, in cancer cells by inhibiting this compound signaling. It has also been shown to inhibit angiogenesis, the formation of new blood vessels that supply nutrients and oxygen to tumors. Additionally, PD153035 has been shown to enhance the sensitivity of cancer cells to radiation therapy.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of PD153035 is its high selectivity for 2-(Methylsulfanyl)-4-morpholinoquinazoline, which allows for the specific inhibition of this compound signaling without affecting other tyrosine kinases. PD153035 has also been shown to have a low toxicity profile in preclinical studies. However, one limitation of PD153035 is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.

Zukünftige Richtungen

For research on PD153035 include the development of more potent and selective 2-(Methylsulfanyl)-4-morpholinoquinazoline inhibitors with improved pharmacokinetic properties. Additionally, PD153035 could be used in combination with other targeted therapies or immunotherapies to enhance their efficacy in cancer treatment. Further investigation is also needed to elucidate the downstream signaling pathways activated by this compound and the mechanisms of resistance to this compound inhibitors in cancer cells.

Synthesemethoden

PD153035 can be synthesized using a multistep process involving several chemical reactions. The synthesis begins with the preparation of 2-amino-4-methylthiophenol, which is then reacted with 2-chloro-4-nitroaniline to form 2-(methylsulfanyl)-4-nitroaniline. The nitro group is then reduced to an amino group using a reducing agent, followed by a condensation reaction with morpholine to form PD153035.

Wissenschaftliche Forschungsanwendungen

PD153035 has been widely used in scientific research to study the role of 2-(Methylsulfanyl)-4-morpholinoquinazoline in cancer biology. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. PD153035 has also been used to investigate the downstream signaling pathways activated by this compound, including the mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase (PI3K) pathways. Additionally, PD153035 has been utilized to study the efficacy of combination therapies involving this compound inhibitors and other chemotherapeutic agents.

Eigenschaften

IUPAC Name

4-(2-methylsulfanylquinazolin-4-yl)morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3OS/c1-18-13-14-11-5-3-2-4-10(11)12(15-13)16-6-8-17-9-7-16/h2-5H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCRGZDVYSFJDIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=CC=CC=C2C(=N1)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.